3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin core, a tert-butylphenyl group, a hexanoyl chain, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, Vilsmeier formylation, and Horner–Wadsworth–Emmons olefination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.
Scientific Research Applications
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as a component in industrial processes
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within the body. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin derivatives, such as those with different substituents on the phenyl, hexanoyl, or pyridinyl groups.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C34H39N3O2 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-5-hexanoyl-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H39N3O2/c1-5-6-7-12-31(39)37-29-11-9-8-10-27(29)36-28-21-25(23-13-15-26(16-14-23)34(2,3)4)22-30(38)32(28)33(37)24-17-19-35-20-18-24/h8-11,13-20,25,33,36H,5-7,12,21-22H2,1-4H3 |
InChI Key |
SQSIWWYVUHKRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5 |
Origin of Product |
United States |
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